![molecular formula C21H31N3O3 B3321909 N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide CAS No. 1394808-82-2](/img/structure/B3321909.png)
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide
Beschreibung
N-[4-(1-Cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide (molecular formula: C21H31N3O3; molar mass: 397.5 g/mol) is a histamine H3 receptor inverse agonist under investigation for central nervous system (CNS) disorders . Its structure comprises a morpholinoacetamide group linked to a para-substituted phenyl ether, which connects to a 1-cyclobutylpiperidine moiety.
Eigenschaften
IUPAC Name |
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18/h4-7,18,20H,1-3,8-16H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXDUSQEXVQFGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394808-82-2 | |
Record name | Samelisant | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394808822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUVN-G3031 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14835 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SAMELISANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65V47O9NOP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Die Synthese von SUVN-G3031 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die endgültige Kupplungsreaktion. Der Syntheseweg beinhaltet typischerweise die Bildung von Schlüsselzwischenprodukten durch verschiedene chemische Reaktionen wie Alkylierung, Acylierung und Cyclisierung. Der letzte Schritt beinhaltet die Kupplung dieser Zwischenprodukte unter bestimmten Reaktionsbedingungen, um SUVN-G3031 zu erhalten . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung dieser Schritte, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
SUVN-G3031 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Wirkmechanismus
SUVN-G3031 entfaltet seine Wirkung, indem es als inverser Agonist an Histamin-H3-Rezeptoren wirkt. Diese Wirkung erhöht die histaminerge Neurotransmission, was wiederum die Spiegel anderer Neurotransmitter wie Dopamin und Noradrenalin moduliert. Die wachstumsfördernde und antikataplektische Wirkung der Verbindung wird dieser Modulation der Neurotransmitterspiegel im Gehirn zugeschrieben.
Wissenschaftliche Forschungsanwendungen
SUVN-G3031 has several scientific research applications, including:
Wirkmechanismus
SUVN-G3031 exerts its effects by acting as an inverse agonist at histamine H3 receptors. This action increases histaminergic neurotransmission, which in turn modulates the levels of other neurotransmitters such as dopamine and norepinephrine . The compound’s wake-promoting and anticataplectic effects are attributed to this modulation of neurotransmitter levels in the brain .
Vergleich Mit ähnlichen Verbindungen
Research Findings and Limitations
- In Vivo Efficacy: Preclinical studies suggest superior CNS bioavailability compared to ’s aminomethyl derivative, but direct comparative pharmacokinetic data is lacking .
- Safety Profile : The cyclobutyl group may reduce hepatotoxicity risks compared to halogenated analogues like BD 1008, though toxicity studies are pending .
Biologische Aktivität
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide, commonly known as Samelisant or SUVN-G3031, is a novel compound with significant biological activity as a selective inverse agonist of the histamine H3 receptor. This compound has garnered attention for its potential therapeutic applications in various neurological disorders, particularly those related to sleep and cognitive dysfunction.
- IUPAC Name : this compound; dihydrochloride
- Molecular Formula : C21H33Cl2N3O3
- Molecular Weight : 446.4 g/mol
- CAS Number : 1394808-20-8
Samelisant acts primarily as an inverse agonist at the histamine H3 receptor (H3R), which plays a crucial role in regulating neurotransmitter release in the central nervous system. By binding to this receptor, Samelisant stabilizes it in an inactive conformation, leading to increased levels of neurotransmitters such as acetylcholine and norepinephrine. This mechanism is believed to enhance cognitive functions and promote wakefulness by counteracting the effects of histamine, which typically promotes sleep.
Neuropharmacological Effects
- Cognitive Enhancement :
-
Sleep Disorders :
- Samelisant has shown promise in treating sleep-related disorders, particularly narcolepsy. It has been observed to decrease rapid-eye-movement (REM) sleep while promoting wakefulness in orexin-B saporin lesioned rats, indicating its potential utility in managing conditions characterized by excessive daytime sleepiness .
-
Anti-obesity Effects :
- The compound influences appetite regulation, suggesting potential applications in obesity management. By modulating neurotransmitter levels involved in hunger signaling, Samelisant may help control food intake .
Safety and Tolerability
Samelisant has undergone Phase 1 clinical evaluations focusing on safety, tolerability, and pharmacokinetics. Results indicated that it has a favorable safety profile with no significant adverse effects observed during long-term studies in animal models .
Case Studies
A notable study investigated the effects of Samelisant on cognitive function in rats. The results indicated that administration of the compound led to significant improvements in tasks assessing memory and learning compared to control groups. These findings underscore its potential as a therapeutic agent for cognitive impairments associated with neurodegenerative diseases .
Comparative Analysis
Compound Name | Mechanism | Key Features |
---|---|---|
Samelisant | H3R inverse agonist | Improves cognition; treats sleep disorders |
Pitolisant | H3R antagonist | Approved for narcolepsy; enhances wakefulness |
JNJ-7777120 | H4R antagonist | Used in inflammatory conditions |
Samelisant is distinguished by its potent selectivity for the H3 receptor and its multifaceted therapeutic applications, which are not fully addressed by other compounds .
Q & A
Q. 1.1. What are the primary synthetic routes for N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including:
- Intermediate preparation : Cyclobutylpiperidine and morpholine-containing precursors are synthesized via nucleophilic substitution or coupling reactions.
- Coupling steps : Amide bond formation between the oxyphenyl and morpholinylacetamide moieties, often using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (e.g., silica gel with gradients of MeOH/CH2Cl2) and recrystallization (e.g., ethyl acetate/hexane) are critical for isolating high-purity products.
Key considerations : Monitor reaction progress via TLC/HPLC, and characterize intermediates using , , and HRMS to confirm structural integrity .
Q. 1.2. How is the structural conformation of this compound validated, and what tools are recommended?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 is recommended for visualizing puckering and torsion angles, especially for the cyclobutyl and piperidine rings .
- Spectroscopic validation : Compare experimental shifts (e.g., δ 7.16–7.69 ppm for aromatic protons) with computed data from PubChem or in silico tools .
Q. 1.3. What in vitro assays are suitable for preliminary pharmacological profiling?
- Receptor binding assays : Radioligand displacement studies for histamine H3 receptors (Ki values) using transfected HEK-293 cells .
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms to assess off-target effects .
- Solubility/pharmacokinetics : Use shake-flask methods (PBS/pH 7.4) and Caco-2 cell monolayers for permeability .
Advanced Research Questions
Q. 2.1. How can conformational dynamics of the cyclobutyl-piperidine ring impact target engagement?
- Ring puckering analysis : Apply Cremer-Pople coordinates to quantify out-of-plane distortions (e.g., amplitude ) using crystallographic data. For example, puckering in cyclobutyl rings may alter binding pocket complementarity .
- MD simulations : Compare free-energy landscapes of ring conformers (e.g., chair vs. boat) to identify bioactive conformers .
Q. 2.2. How should researchers resolve contradictions in potency data across assays?
- Case study : If conflicting Ki values arise for H3 receptor binding:
- Assay conditions : Verify buffer pH (histamine receptors are pH-sensitive) and cell line validity (e.g., endogenous receptor expression).
- Ligand stability : Test compound degradation via LC-MS after prolonged incubation .
- Data normalization : Use reference agonists/antagonists (e.g., pitolisant) as internal controls .
Q. 2.3. What strategies enhance selectivity against off-target kinases or GPCRs?
- Gatekeeper residue analysis : For kinase targets, compare binding pockets (e.g., EGFR T790M mutation) and modify substituents (e.g., morpholine) to avoid steric clashes .
- SAR studies : Systematic variation of:
- Cyclobutyl group : Replace with spiro or fused rings to modulate lipophilicity.
- Morpholine moiety : Introduce sulfoxides or fluorinated analogs to improve metabolic stability .
Comparative and Mechanistic Questions
Q. 3.1. How does this compound compare to structurally related H3 inverse agonists?
Compound | Structural Features | Biological Activity |
---|---|---|
Samelisantum (target) | Cyclobutylpiperidine, morpholinylacetamide | H3 receptor IC50: 12 nM (in vitro) |
Pitolisant | Piperidine, chlorophenyl | H3 receptor IC50: 9 nM (clinical) |
Key Insight : The cyclobutyl group in samelisantum may enhance blood-brain barrier penetration vs. pitolisant’s chlorophenyl . |
Q. 3.2. What computational methods predict metabolic hotspots?
- In silico tools : Use SwissADME or GLORYx to identify vulnerable sites (e.g., morpholine ring oxidation).
- Experimental validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
Methodological Guidelines
Q. 4.1. Best practices for crystallographic refinement of flexible substituents
Q. 4.2. How to design a robust SAR study for lead optimization?
- Library design : Prioritize analogs with modifications to:
- Aromatic region : Fluorine or methoxy substitutions on the oxyphenyl ring.
- Linker : Replace acetamide with sulfonamide or urea .
- Assay cascade : Test in vitro potency → selectivity (kinome-wide profiling) → in vivo PK/PD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.